

# Physicochemical Properties of Isoamyl 4-(dimethylamino)benzoate: A Technical Guide

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## Compound of Interest

Compound Name: *Isoamyl 4-(dimethylamino)benzoate*

Cat. No.: *B1209233*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Isoamyl 4-(dimethylamino)benzoate**, a compound of interest in various scientific and industrial applications, including its role as a UV absorber.

## Core Physicochemical Data

The fundamental physicochemical properties of **Isoamyl 4-(dimethylamino)benzoate** are summarized in the tables below, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	235.33 g/mol	[1][2]
Physical State	Solid, powder to lump	[1][2]
Color	White to Very Pale Yellow, Orange to Green	[1][2]
CAS Number	21245-01-2	[1]

Table 2: Thermal Properties

Property	Value	Source(s)
Melting Point	36 °C	[1]
Boiling Point	Not available	

Table 3: Solubility

Solvent	Solubility	Source(s)
Water	Data not available	
Ethanol	Soluble	[3]
Methanol	Data not available	
Acetone	Very Soluble	[3]
DMSO	Data not available	

Note: Specific quantitative solubility data (e.g., in g/100mL) is not readily available in the reviewed literature. General solubility information for similar compounds suggests solubility in many organic solvents.

## Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of **Isoamyl 4-(dimethylamino)benzoate**. Below is a summary of expected spectral data based on its chemical structure and information from spectral databases.

Table 4: Spectroscopic Data Summary

Technique	Expected Peaks and Features
<sup>1</sup> H NMR	Signals corresponding to aromatic protons, the dimethylamino group, and the isoamyl group protons.
<sup>13</sup> C NMR	Resonances for aromatic carbons, the ester carbonyl carbon, the dimethylamino carbons, and the isoamyl carbons.
FT-IR	Characteristic absorption bands for C=O (ester), C-N (amine), C-O (ester), and aromatic C-H and C=C bonds.
UV-Vis	Strong absorption in the UV region, characteristic of aminobenzoate derivatives.

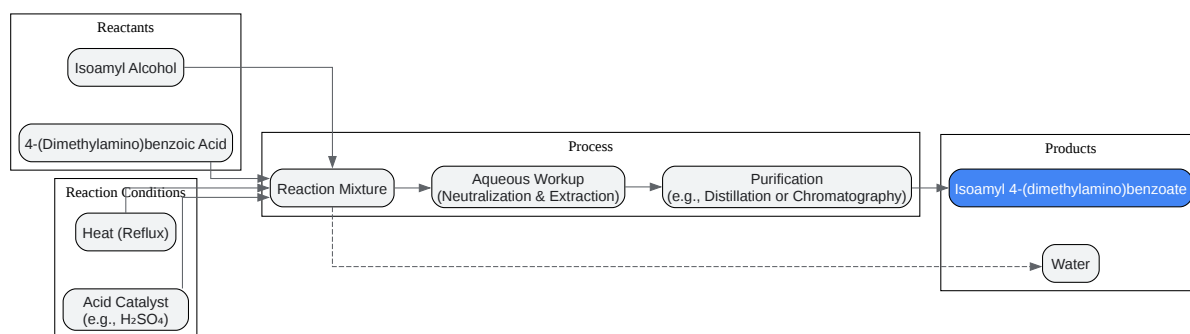
Detailed spectral data with peak assignments were not available in the public domain. The information provided is based on typical values for the functional groups present in the molecule.

## Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of key physicochemical properties and the synthesis of **Isoamyl 4-(dimethylamino)benzoate**.

### Synthesis of Isoamyl 4-(dimethylamino)benzoate

A common method for the synthesis of esters like **Isoamyl 4-(dimethylamino)benzoate** is through Fischer esterification. A generalized protocol is provided below.



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Caption: Fischer Esterification Workflow for **Isoamyl 4-(dimethylamino)benzoate** Synthesis.

#### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(dimethylamino)benzoic acid and an excess of isoamyl alcohol.
- **Catalysis:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
- **Reaction:** Heat the mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Workup:** After cooling, the reaction mixture is typically diluted with a nonpolar organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst,

followed by washing with brine.

- Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

## Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

- A small amount of the purified solid is packed into a capillary tube.
- The capillary tube is placed in the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range over which the solid melts is recorded as the melting point.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **Isoamyl 4-(dimethylamino)benzoate** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on an NMR spectrometer.
- The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- A small amount of the solid sample is placed on the ATR crystal of an FT-IR spectrometer, or mixed with KBr to form a pellet.
- The IR spectrum is recorded over a range of wavenumbers (typically  $4000\text{--}400\text{ cm}^{-1}$ ).

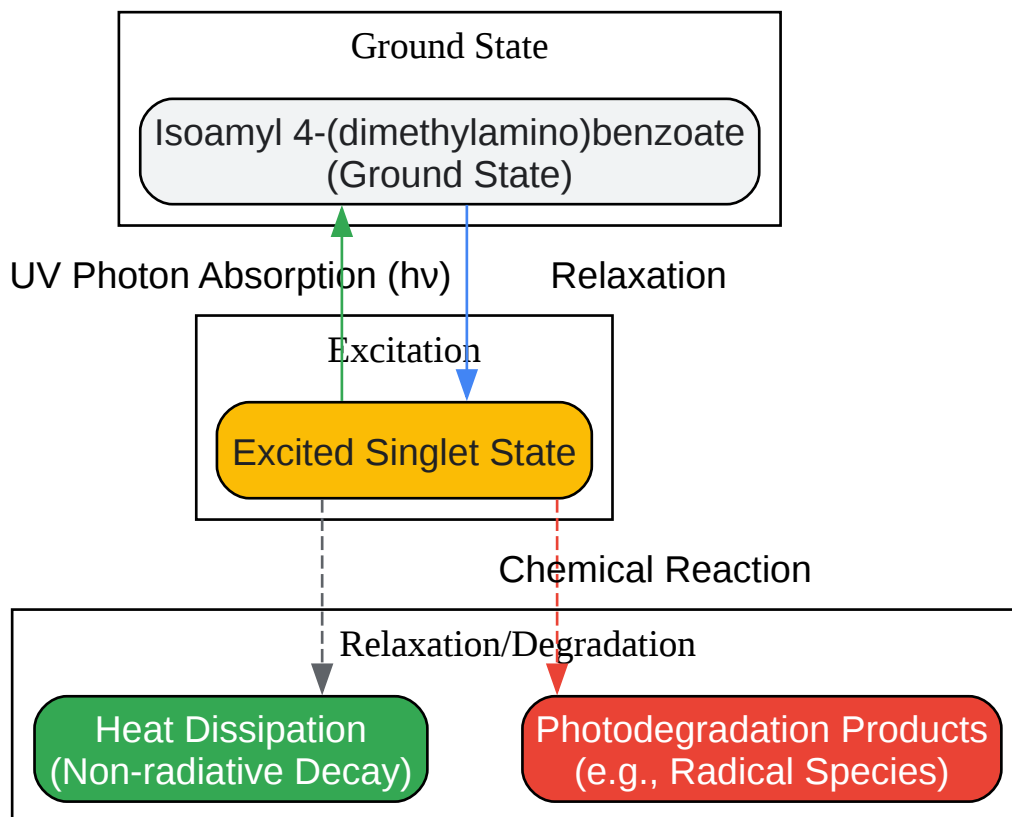
- The characteristic absorption bands are assigned to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

- A dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane) is prepared.
- The UV-Vis spectrum is recorded using a spectrophotometer.
- The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined.

## Mechanism of Action as a UV Absorber

**Isoamyl 4-(dimethylamino)benzoate**, like other p-aminobenzoic acid (PABA) derivatives, functions as a UV absorber by dissipating harmful UV radiation as heat. The mechanism involves the absorption of a photon, leading to an excited state, followed by non-radiative decay back to the ground state. The photodegradation of aminobenzoates can occur through various pathways, including the formation of radical species.<sup>[4][5][6][7]</sup>



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Caption: Proposed Mechanism of UV Absorption and Photodegradation for Aminobenzoates.

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